3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with a complex structure It features an amino group, a piperidine ring, and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and amino ketones, such as:
- 3-Amino-1-(2,6-dimethylpiperidin-1-yl)propan-1-one
- 3-Amino-1-(2,6-dimethylpiperidin-1-yl)butan-1-one
Uniqueness
What sets 3-Amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2O |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-amino-1-(2,6-dimethylpiperidin-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-9-6-5-7-10(2)14(9)11(15)12(3,4)8-13/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
GOGSSVPMRBESTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C(C)(C)CN)C |
Origin of Product |
United States |
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